

## Compound of Interest

Compound Name: 3,4-Dihydroxyphenylacetone

Cat. No.: B024149

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3,4-Dihydroxyphenylacetone**, a significant metabolite in catecholamine pathways, has garnered considerable interest within the scientific community.

## Chemical and Physical Properties

**3,4-Dihydroxyphenylacetone**, also known as 1-(3,4-dihydroxyphenyl)propan-2-one, is a phenolic compound with the chemical formula  $C_9H_{10}O_3$ .<sup>[1]</sup>

## Identifiers and Descriptors

| Property         |
|------------------|
| IUPAC Name       |
| CAS Number       |
| Chemical Formula |
| Molecular Weight |
| SMILES String    |
| InChI Key        |

## Physical Properties

| Property      |
|---------------|
| Appearance    |
| Melting Point |
| Boiling Point |
| Solubility    |
| pKa           |
| XlogP3        |

## Chemical Structure

The structure of **3,4-Dihydroxyphenylacetone** comprises a catechol nucleus attached to a propan-2-one moiety. This structure is fundamental to its

```
graph chemical_structure {
  layout=neato;
  node [shape=plaintext];
  edge [style=bold];
```

```
// Benzene ring
C1 [pos="0,1!", label="C"];
C2 [pos="-0.87,0.5!", label="C"];
C3 [pos="-0.87,-0.5!", label="C"];
C4 [pos="0,-1!", label="C"];
C5 [pos="0.87,-0.5!", label="C"];
C6 [pos="0.87,0.5!", label="C"];

// Double bonds in the ring
C1 -- C2;
C2 -- C3;
C3 -- C4 [style=dashed];
C4 -- C5;
C5 -- C6 [style=dashed];
C6 -- C1;

// Substituents
C1 -- C7 [pos="0,2!", label="CH2"];
C7 -- C8 [pos="-0.5,2.8!", label="C"];
C8 -- O1 [pos="-0.2,3.6!", label="O"];
C8 -- C9 [pos="-1.5,2.8!", label="CH3"];
C3 -- O2 [pos="-1.74,-1!", label="OH"];
C4 -- O3 [pos="0,-2!", label="OH"];

// Invisible nodes for double bond representation
node [shape=point, width=0, height=0];
p1 [pos="-0.435,0.75!"];
p2 [pos="-0.435,-0.75!"];
p3 [pos="0.435,0!"];
p4 [pos="-0.35,3.2!"];

// Double bond edges
edge [style=solid];
C1 -- C6;
C2 -- C3;
C4 -- C5;
C8 -- O1 [len=0.5];
}
```

Caption: Simplified Dopamine Metabolism Pathway.

## Experimental Protocols

### Synthesis

A detailed, peer-reviewed synthesis protocol for **3,4-dihydroxyphenylacetone** is not readily available in the p

A general approach for the synthesis of such compounds often involves:

- Protection of the catechol group: To prevent oxidation during subsequent reactions, the hydroxyl groups are
- Chain elongation: Introduction of the three-carbon side chain. This could be achieved through various organi
- Functional group manipulation: Conversion of the side chain to the desired acetyl group.
- Deprotection: Removal of the protecting groups to yield the final product.

### Purification

Purification of **3,4-dihydroxyphenylacetone** would likely involve standard chromatographic techniques.

Methodology: Column Chromatography

- 

Stationary Phase: Silica gel (230-400 mesh).

- 

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g.,

- 

Procedure:

- 

The crude product is dissolved in a minimal amount of the mobile phase.

- 

The solution is loaded onto a pre-packed silica gel column.

- 

The column is eluted with the chosen solvent system.

- 

Fractions are collected and analyzed by TLC to identify those containing the pure product.

- 

The solvent is removed from the pure fractions under reduced pressure to yield the purified **3,4-dihydroxyp**

## Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and quantification of **3,4**

Methodology: Reversed-Phase HPLC (RP-HPLC)

- Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of phenols.
- Mobile Phase: A gradient elution is typically employed.
  - Solvent A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape and suppress ionization of the analyte).
  - Solvent B: Acetonitrile or methanol with 0.1% formic acid.
  - Gradient Program: A linear gradient from a low percentage of Solvent B to a high percentage over a set time.

- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 280 nm)
- Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a
- Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a cali

## Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of **3,4-dihydroxyphenylacetone**

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion ( $M^+$ ):  $m/z = 166.17$
- Key Fragments: The mass spectrum would likely show fragments corresponding to the loss of the acetyl group (

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- O-H stretch (phenolic): A broad band in the region of 3200-3600  $\text{cm}^{-1}$ .
- C=O stretch (ketone): A strong, sharp peak around 1715  $\text{cm}^{-1}$ .
- C=C stretch (aromatic): Peaks in the region of 1450-1600  $\text{cm}^{-1}$ .
- C-O stretch (phenol): A peak around 1200-1300  $\text{cm}^{-1}$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

- $^1\text{H}$  NMR:

-

Aromatic protons: Signals in the region of 6.5-7.0 ppm, showing coupling patterns consistent with a 1,2,4-

- 

Methylene protons (-CH<sub>2</sub>-): A singlet around 3.6 ppm.

- 

Methyl protons (-CH<sub>3</sub>): A singlet around 2.1 ppm.

- 

Hydroxyl protons (-OH): Broad singlets that are exchangeable with D<sub>2</sub>O, with chemical shifts that can vary

- 

<sup>13</sup>C NMR:

- 

Carbonyl carbon (C=O): A signal in the downfield region, typically >200 ppm.

- 

Aromatic carbons: Signals in the range of 110-150 ppm. The carbons attached to the hydroxyl groups will be

- 

Methylene carbon (-CH<sub>2</sub>-): A signal around 45-55 ppm.

- 

Methyl carbon (-CH<sub>3</sub>): A signal in the upfield region, around 25-35 ppm.



## Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of a sample for the presence and quanti

Caption: Experimental Workflow for the Analysis of **3,4-Dihydroxyphenylacetone**.

## Conclusion

**3,4-Dihydroxyphenylacetone** is a molecule of significant interest due to its role as a metabolite and its stru

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## References

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